2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile
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Overview
Description
2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C13H9N3O. This compound is part of the indole family, which is known for its significant biological activities and presence in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-hydroxy-1-methyl-1H-indole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-[(2-oxo-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile.
Reduction: Formation of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanediamine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-[(2-hydroxy-1H-indol-3-yl)methylidene]propanedinitrile: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile is unique due to the presence of both the hydroxyl and methyl groups on the indole ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2-hydroxy-1-methylindol-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-16-12-5-3-2-4-10(12)11(13(16)17)6-9(7-14)8-15/h2-6,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBUSUCHBFKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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